Cas no 887587-19-1 (2-(2-methylpiperidin-4-yl)acetic acid)

2-(2-Methylpiperidin-4-yl)acetic acid is a chiral piperidine derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework, combining a methyl-substituted piperidine ring with an acetic acid side chain, offers potential for further functionalization, enabling the development of bioactive compounds. The compound's stereochemistry may also play a critical role in interactions with biological targets, enhancing selectivity in drug design. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers. This compound is particularly valuable in the synthesis of alkaloids, peptidomimetics, and other pharmacologically relevant molecules.
2-(2-methylpiperidin-4-yl)acetic acid structure
887587-19-1 structure
Product Name:2-(2-methylpiperidin-4-yl)acetic acid
CAS No:887587-19-1
MF:C8H15NO2
MW:157.210202455521
CID:713436
PubChem ID:45357659
Update Time:2025-11-06

2-(2-methylpiperidin-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidineaceticacid, 2-methyl-
    • 2-(2-methylpiperidin-4-yl)acetic acid
    • 2-METHYL-4-PIPERIDINEACETIC ACID
    • 2'-METHYL-4'-PIPERIDINE ACETIC ACID
    • 887587-19-1
    • 2-METHYL-4-PIPERIDINEACETICACID
    • 2-(2-Methylpiperidin-4-yl)aceticacid
    • AKOS006283957
    • 2-Methyl-4-piperidine acetic acid
    • CS-0185086
    • SB12477
    • Inchi: 1S/C8H15NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
    • InChI Key: UXZSWHZGEHTKIY-UHFFFAOYSA-N
    • SMILES: OC(CC1CCNC(C)C1)=O

Computed Properties

  • Exact Mass: 157.11
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.8

2-(2-methylpiperidin-4-yl)acetic acid Pricemore >>

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2-(2-methylpiperidin-4-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:887587-19-1)2-(2-methylpiperidin-4-yl)acetic acid
Order Number:A1093208
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:09
Price ($):386.0
Email:sales@amadischem.com

Additional information on 2-(2-methylpiperidin-4-yl)acetic acid

Research Brief on 2-(2-methylpiperidin-4-yl)acetic acid (CAS: 887587-19-1) in Chemical Biology and Pharmaceutical Applications

2-(2-methylpiperidin-4-yl)acetic acid (CAS: 887587-19-1) is a chiral piperidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound serves as a versatile building block for the synthesis of biologically active molecules, particularly in the design of central nervous system (CNS) targeting agents and enzyme inhibitors. Recent studies have highlighted its importance as a key intermediate in the production of novel therapeutic candidates, with particular focus on its role in modulating neurotransmitter systems and protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(2-methylpiperidin-4-yl)acetic acid in the development of selective dopamine D3 receptor antagonists. Researchers utilized this compound as a core scaffold to develop molecules with improved blood-brain barrier permeability and receptor subtype selectivity. The structural features of the molecule, including its chiral center and carboxylic acid functionality, allowed for precise modifications that enhanced binding affinity while reducing off-target effects. These findings suggest promising applications in the treatment of substance use disorders and Parkinson's disease.

In the field of enzyme inhibition, recent work published in ACS Chemical Biology (2024) has explored the incorporation of 2-(2-methylpiperidin-4-yl)acetic acid into the design of histone deacetylase (HDAC) inhibitors. The compound's ability to serve as a zinc-binding group surrogate was particularly noteworthy, with derivatives showing improved isoform selectivity compared to traditional hydroxamic acid-based inhibitors. This development opens new avenues for cancer therapeutics with reduced side-effect profiles, as demonstrated in preclinical models of hematological malignancies.

The synthetic accessibility of 2-(2-methylpiperidin-4-yl)acetic acid has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved enantioselectivity and yield. The new protocol employs asymmetric hydrogenation as a key step, addressing previous challenges in the large-scale production of this chiral building block. This advancement is particularly significant for pharmaceutical companies looking to incorporate this scaffold into their drug discovery pipelines.

Emerging applications in radiopharmaceuticals have also been reported, with 2-(2-methylpiperidin-4-yl)acetic acid serving as a precursor for PET tracer development. Research presented at the 2024 Society of Nuclear Medicine and Molecular Imaging annual meeting demonstrated its utility in the synthesis of σ1 receptor ligands for neuroimaging applications. The compound's favorable pharmacokinetic properties and ability to be readily labeled with fluorine-18 make it particularly valuable for this growing field of diagnostic agents.

As research continues, the unique structural features of 2-(2-methylpiperidin-4-yl)acetic acid continue to reveal new therapeutic possibilities. Current investigations are exploring its potential in allosteric modulator design, protein degradation technologies (PROTACs), and as a component of antibody-drug conjugates. The compound's versatility and demonstrated biological activity across multiple target classes position it as an important tool in modern drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:887587-19-1)2-(2-methylpiperidin-4-yl)acetic acid
A1093208
Purity:99%
Quantity:1g
Price ($):386.0
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